molecular formula C5H12OS B6150432 2-sulfanylpentan-1-ol CAS No. 2101307-90-6

2-sulfanylpentan-1-ol

Cat. No.: B6150432
CAS No.: 2101307-90-6
M. Wt: 120.2
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Description

2-Sulfanylpentan-1-ol (C₅H₁₂OS) is a sulfur-containing alcohol characterized by a sulfhydryl (-SH) group at the second carbon and a hydroxyl (-OH) group at the first carbon of a pentanol backbone. This compound’s unique structure imparts distinct chemical properties, such as increased acidity compared to non-sulfur analogs due to the thiol group’s weaker S-H bond (pKa ~10) versus O-H bonds in alcohols (pKa ~16–19).

Properties

CAS No.

2101307-90-6

Molecular Formula

C5H12OS

Molecular Weight

120.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-sulfanylpentan-1-ol can be synthesized through various methods. One common approach involves the reaction of 1-pentanol with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques to ensure higher yields and purity. These methods often include the use of specialized reactors and purification processes, such as distillation or chromatography, to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-sulfanylpentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thiol group (-SH) into a sulfonic acid group (-SO3H) using oxidizing agents like hydrogen peroxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The thiol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Various reduced thiol derivatives.

    Substitution: Alkyl or acyl substituted thiols.

Scientific Research Applications

2-sulfanylpentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the flavor and fragrance industry to impart specific scents and flavors to products.

Mechanism of Action

The mechanism by which 2-sulfanylpentan-1-ol exerts its effects is primarily through its thiol group. Thiols are known to interact with various biological molecules, including proteins and enzymes, by forming disulfide bonds or undergoing redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-sulfanylpentan-1-ol with four structurally or functionally related compounds, leveraging data from the provided evidence and general chemical principles.

4-Methyl-1-pentanol (C₆H₁₄O)

  • Structure : A branched-chain alcohol with a methyl group at C4 and a hydroxyl at C1.
  • Physical Properties :
    • Boiling point: ~151–153°C (estimated for C₆ alcohols) .
    • Solubility: Moderate in water due to hydroxyl group, reduced by branching.
  • Key Differences: Reactivity: Lacks the nucleophilic thiol group, limiting disulfide bond formation.

5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol

  • Structure : Cyclic terpene alcohol with a rigid cyclopentenyl group and methyl substituents.
  • Key Differences :
    • Volatility : Lower volatility due to bulky cyclic structure compared to this compound’s linear chain.
    • Synthetic Complexity : Requires multi-step synthesis involving epoxides (as seen in ), whereas this compound may involve thiol-protection strategies .

1-(1-Aminobutan-2-yl)cyclopentan-1-ol (C₉H₁₇NO)

  • Structure: Amino alcohol with a cyclopentane ring.
  • Reactivity: The amino group enables salt formation and participation in nucleophilic reactions, unlike the thiol’s acidic and redox-active nature.
  • Applications : Prioritized in pharmaceuticals (e.g., chiral intermediates), whereas this compound may find use in agrochemicals or polymer crosslinking .

5-(Oxiran-2-yl)-1-phenylpentan-2-ol

  • Structure : Epoxide-containing alcohol with a phenyl group.
  • Synthesis : Produced via epoxidation and chromatography (78% yield), highlighting methodologies applicable to this compound’s purification .
  • Key Differences :
    • Stability : Epoxides are prone to ring-opening reactions, whereas thiols may oxidize to disulfides.
    • Functional Groups : The phenyl group enhances hydrophobicity, unlike this compound’s polar thiol .

Research Implications and Gaps

While the provided evidence lacks direct data on this compound, insights can be extrapolated:

  • Synthesis : Thiol-protection strategies (e.g., using silyl ethers as in ) may mitigate oxidation during synthesis.
  • Safety : IFRA standards () suggest rigorous toxicological profiling for fragrance-related applications.
  • Performance: The thiol group’s acidity and nucleophilicity position it as a candidate for catalytic or crosslinking roles, distinct from amino or methyl-substituted analogs .

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